molecular formula C24H26N2O5S2 B306298 4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate

4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate

Cat. No.: B306298
M. Wt: 486.6 g/mol
InChI Key: RBJOWSCMWFLXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate is a complex organic compound with a unique structure that includes a pyrrole ring, a morpholine group, and a methoxybenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate typically involves multiple stepsThe final step involves the sulfonation of the phenyl ring with methoxybenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the overall process .

Chemical Reactions Analysis

Types of Reactions

4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The morpholine group is known to interact with various biological targets, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds like N-{4-[(3-chloro-4-fluorophenyl)amino]-7-

Properties

Molecular Formula

C24H26N2O5S2

Molecular Weight

486.6 g/mol

IUPAC Name

[4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]phenyl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C24H26N2O5S2/c1-17-16-23(24(32)25-12-14-30-15-13-25)18(2)26(17)19-4-6-21(7-5-19)31-33(27,28)22-10-8-20(29-3)9-11-22/h4-11,16H,12-15H2,1-3H3

InChI Key

RBJOWSCMWFLXMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C)C(=S)N4CCOCC4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C)C(=S)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.